Carbonic Anhydrase II (hCA II) Inhibitory Activity: Reported Ki = 19–24 nM Range
The compound has been evaluated for inhibition of human carbonic anhydrase II (hCA II), a widely studied cytosolic isoform. BindingDB entries indicate Ki values of 19 nM and 24 nM from independent assay submissions using stopped-flow CO2 hydration methodology [1][2]. This places the compound in the low nanomolar potency range. However, no direct comparator data from the same study are available in the public domain; the Ki values represent absolute potency metrics rather than differential selectivity claims. Direct comparisons to established CA inhibitors such as acetazolamide (AAZ) or SLC-0111 require cross-study interpretation with caution due to inter-assay variability.
| Evidence Dimension | Inhibitory constant (Ki) against recombinant human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 19 nM [1]; Ki = 24 nM [2] |
| Comparator Or Baseline | No within-study comparator reported; literature baseline for acetazolamide (AAZ) against hCA II typically ~12 nM (cross-study reference only) |
| Quantified Difference | Target compound Ki values approximately 1.6–2× higher than reported acetazolamide Ki against hCA II; direct comparative significance unknown |
| Conditions | Recombinant human CA II; 15 min preincubation; CO2 hydration-based stopped-flow assay; phenol red dye detection |
Why This Matters
Absolute potency against hCA II establishes baseline enzymatic activity; users requiring specific CA II inhibition must verify that this potency range meets their assay requirements relative to established reference inhibitors.
- [1] BindingDB Entry BDBM50146673 (CHEMBL3764506). Ki = 19 nM against human carbonic anhydrase 2. View Source
- [2] BindingDB Entry BDBM50584292 (CHEMBL5091938). Ki = 24 nM against human carbonic anhydrase 2. View Source
